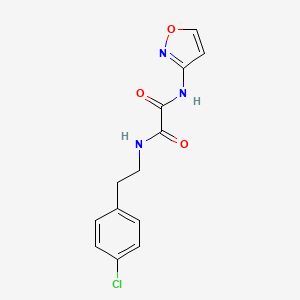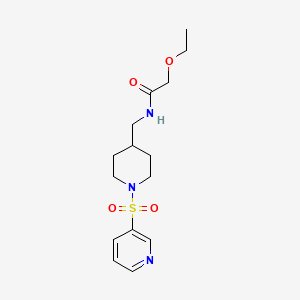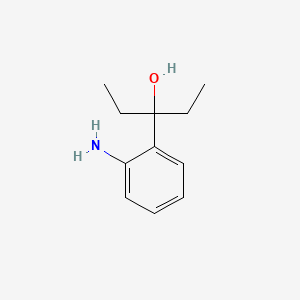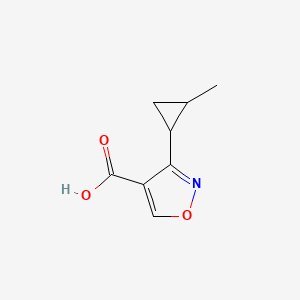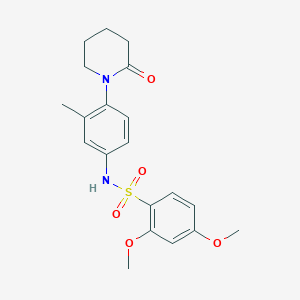
2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as Compound X, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide-based compound that has been synthesized using various methods. The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in laboratory experiments. Additionally, this paper will discuss future directions for research involving Compound X.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research has demonstrated that derivatives of benzenesulfonamide, similar in structure to 2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of novel benzenesulfonamide derivatives showing significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi. The study's findings suggest these compounds' potential in developing new antimicrobial agents (Ghorab et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Another area of application is in enzyme inhibition, where derivatives of benzenesulfonamides have been investigated for their inhibitory effects on enzymes like kynurenine 3-hydroxylase. Such inhibitors can play a crucial role in studying the pathophysiological role of the kynurenine pathway after neuronal injury, indicating their importance in neurodegenerative disease research (Röver et al., 1997).
Anti-inflammatory and COX Inhibition
Benzenesulfonamide derivatives have also been explored for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Research into such compounds has led to the development of potent, highly selective, and orally active COX-2 inhibitors, which could potentially be used for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Photosensitizers for Photodynamic Therapy
The exploration of benzenesulfonamide derivatives extends into the field of photodynamic therapy (PDT) for cancer treatment. Studies have synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yields. Such properties are crucial for the effectiveness of PDT, where light-induced reactive oxygen species can selectively kill cancer cells (Pişkin et al., 2020).
Structural and Molecular Studies
Benzenesulfonamides are also valuable in structural and molecular studies, providing insights into the configurations and interactions at the molecular level. Research in this area can enhance our understanding of the structural basis for the biological activity of these compounds, aiding in the design of more effective therapeutic agents (Vigorito et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of this compound is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. It catalyzes the conversion of prothrombin to thrombin, a key enzyme in the formation of fibrin clots .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition . This inhibition occurs for both free FXa and FXa bound within the prothrombinase complex and clots .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing the formation of thrombin and, consequently, fibrin clots . This has downstream effects on various thromboembolic diseases, as it can prevent the formation of harmful blood clots .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation and fibrin clot formation result in antithrombotic efficacy . In preclinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Propiedades
IUPAC Name |
2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-12-15(7-9-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-10-8-16(26-2)13-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAOEWXDSTVHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
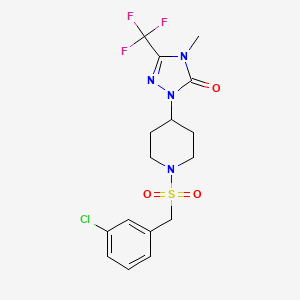
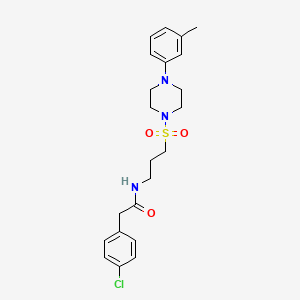


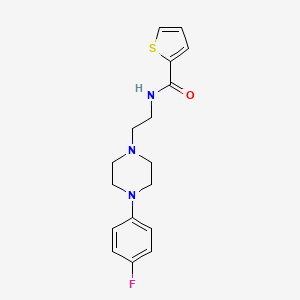

![N-[cyano(2,4-difluorophenyl)methyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B2756138.png)
